molecular formula C8H5N3 B2461747 3-Amino-6-ethynylpicolinonitrile CAS No. 160602-48-2

3-Amino-6-ethynylpicolinonitrile

Cat. No. B2461747
Key on ui cas rn: 160602-48-2
M. Wt: 143.149
InChI Key: KVBCRCSVCZOGSH-UHFFFAOYSA-N
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Patent
US05521190

Procedure details

This compound is prepared in a manner analogous to that of Step B of Example 9, using 1.3 grams (0.006 mole) of 3-amino-2-cyano-6-(trimethylsilylethynyl)pyridine and 0.9 gram (0.006 mole) of potassium carbonate in 50 mL of methanol, yielding 3-amino-2-cyano-6-ethynylpyridine. This reaction is repeated several times.
Name
3-amino-2-cyano-6-(trimethylsilylethynyl)pyridine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:14]#[N:15])=[N:4][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:1][C:2]1[C:3]([C:14]#[N:15])=[N:4][C:5]([C:8]#[CH:9])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
3-amino-2-cyano-6-(trimethylsilylethynyl)pyridine
Quantity
1.3 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)C#C[Si](C)(C)C)C#N
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared in a manner analogous to that of Step B of Example 9

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)C#C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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